molecular formula C19H16BrN9S B10887899 N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10887899
M. Wt: 482.4 g/mol
InChI Key: AXRKGYFATWWVLJ-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the pyrazole and thiadiazole rings, followed by their sequential coupling.

    Synthesis of 1-benzyl-1H-pyrazol-3-ylamine: This can be achieved through the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization.

    Synthesis of 4-bromo-1H-pyrazole: This involves the bromination of pyrazole using bromine or N-bromosuccinimide.

    Formation of the thiadiazole ring: This can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Coupling reactions: The final step involves coupling the synthesized heterocycles using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, solvent, and reaction time, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the pyrazole rings.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.

    Substitution: The bromine atom in the 4-bromo-1H-pyrazole moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in studying biological pathways and interactions.

Industry

    Materials Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine
  • N-(1-benzyl-1H-pyrazol-3-yl)-N-(5-{1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-yl)amine

Uniqueness

The presence of the 4-bromo-1H-pyrazole moiety distinguishes this compound from its analogs, potentially imparting unique reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further functionalization.

Properties

Molecular Formula

C19H16BrN9S

Molecular Weight

482.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H16BrN9S/c20-15-10-21-29(12-15)13-28-8-6-16(25-28)18-23-24-19(30-18)22-17-7-9-27(26-17)11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,22,24,26)

InChI Key

AXRKGYFATWWVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=NN(C=C4)CN5C=C(C=N5)Br

Origin of Product

United States

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